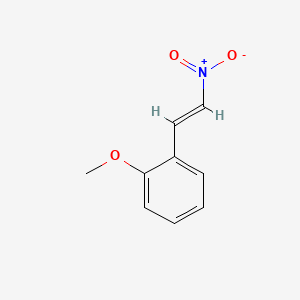

1-Methoxy-2-(2-nitrovinyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKSRNVYJXQCLK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3316-24-3 | |

| Record name | Benzene, 1-methoxy-2-(2-nitroethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003316243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3316-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3316-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxy-2-(2-nitroethenyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Methoxy-2-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-methoxy-2-(2-nitrovinyl)benzene, a valuable building block in organic synthesis. The document details the core reaction mechanism, presents a comparative summary of various synthetic protocols, and offers a detailed experimental procedure.

Introduction

This compound, also known as 2-methoxy-β-nitrostyrene, is a versatile organic intermediate. Its structure, featuring an electron-deficient nitroalkene moiety, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. The primary route to this compound is the Henry reaction, or nitroaldol reaction, a classic carbon-carbon bond-forming reaction. This guide will focus on the prevalent methods for its synthesis, primarily the condensation of 2-methoxybenzaldehyde (o-anisaldehyde) with nitromethane.

Synthesis Mechanism: The Henry-Knoevenagel Condensation

The synthesis of this compound from 2-methoxybenzaldehyde and nitromethane is a two-step process: a base-catalyzed Henry nitroaldol reaction followed by dehydration. Ammonium acetate is a commonly employed catalyst that facilitates both steps in a one-pot procedure.

The mechanism proceeds as follows:

-

Deprotonation: The acetate ion, from the dissociation of ammonium acetate, acts as a base and deprotonates the α-carbon of nitromethane. This step is favored due to the acidity of the protons on the carbon adjacent to the electron-withdrawing nitro group, forming a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde.

-

Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base (acetic acid) to form a β-nitro alcohol intermediate (nitroaldol).

-

Dehydration: Under the reaction conditions, typically with heating, the β-nitro alcohol readily undergoes dehydration (elimination of a water molecule) to yield the final product, this compound. This elimination is often acid-catalyzed and driven by the formation of a stable conjugated system.

Quantitative Data Comparison

The synthesis of this compound and related β-nitrostyrenes has been accomplished under various conditions. The choice of catalyst, solvent, and reaction method (conventional heating vs. microwave irradiation) significantly impacts reaction time and yield. Below is a summary of different reported methods.

| Starting Aldehyde | Catalyst | Solvent | Method | Temp. (°C) | Time | Yield (%) | Reference |

| Substituted Aldehydes | Ammonium Acetate | Acetic Acid | Reflux | 100 | 6 h | 51-82 | [1] |

| 2,5-Dimethoxybenzaldehyde | Ammonium Acetate | Organic Solvent | Heating | 70-80 | 4-10 h | - | |

| Substituted Aldehydes | Ammonium Acetate | Methanol | Microwave | 90 | 45 min | ~71 | |

| 4-Hydroxy-3-methoxybenzaldehyde | Ammonium Acetate | Nitromethane | Reflux | - | 7-36 h | - | [2] |

| 4-Hydroxy-3-methoxybenzaldehyde | Ammonium Acetate | Nitromethane | Microwave | 150 | 5 min | - | [2] |

| 2-Nitrobenzaldehyde | L4-Cu(OAc)₂·H₂O (20 mol%) | Ethanol | Stirring | 25 | 24 h | >99 | [3] |

Note: Yields are highly dependent on the specific substrate and precise reaction conditions.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via a conventional heating method using ammonium acetate as a catalyst.

Materials and Equipment

-

Reactants: 2-methoxybenzaldehyde, Nitromethane

-

Catalyst: Ammonium acetate

-

Solvent: Glacial acetic acid

-

Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filtration flask, standard laboratory glassware, rotary evaporator, recrystallization apparatus.

Experimental Workflow Diagram

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add ammonium acetate (e.g., 2.4 equivalents) to glacial acetic acid (e.g., 20 mL per 1 equivalent of aldehyde).[1]

-

Addition of Reactants: To the stirred solution, add nitromethane (e.g., 6.9 equivalents) followed by 2-methoxybenzaldehyde (1.0 equivalent).[1]

-

Reflux: Attach a reflux condenser and heat the mixture to 100°C. Maintain the reflux for approximately 6 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and let it stir overnight. Pour the resulting solution into ice water.

-

Extraction: If a precipitate forms, it can be collected by vacuum filtration. If not, transfer the aqueous mixture to a separatory funnel. Adjust the pH to 7 with a suitable base (e.g., 2M NaOH (aq)). Extract the product with ethyl acetate (e.g., 3 x 50 mL).[1]

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a yellow solid.[1]

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure this compound as yellow crystals.[2]

Conclusion

The synthesis of this compound is reliably achieved through the Henry-Knoevenagel condensation of 2-methoxybenzaldehyde and nitromethane. The use of ammonium acetate in acetic acid under reflux provides a straightforward and effective method. For process optimization, microwave-assisted synthesis offers a significant reduction in reaction time.[2] The choice of methodology will depend on the desired scale, available equipment, and time constraints. The resulting β-nitrostyrene is a valuable intermediate for further synthetic transformations in drug discovery and materials science.

References

An In-depth Technical Guide to the Spectroscopic Data of o-Methoxy-β-nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of o-methoxy-β-nitrostyrene (also known as 2-methoxy-β-nitrostyrene), a versatile synthetic intermediate. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and a reliable experimental protocol for its synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for o-methoxy-β-nitrostyrene, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0 ppm. Data is estimated based on analogous compounds.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.39 | d | ~13.7 | H-β |

| ~7.60 | d | ~13.7 | H-α |

| ~7.59 | m | - | Ar-H |

| ~7.45 | m | - | Ar-H |

| ~7.00 | m | - | Ar-H |

| ~6.95 | m | - | Ar-H |

| 3.92 | s | - | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃. Data is estimated based on the analysis of β-nitrostyrene and 2-methoxystyrene.

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | C-O |

| ~138.0 | C-β |

| ~136.0 | C-α |

| ~132.0 | Ar-CH |

| ~129.0 | Ar-CH |

| ~121.0 | Ar-CH |

| ~120.0 | Ar-C (ipso) |

| ~111.0 | Ar-CH |

| 55.6 | -OCH₃ |

Note on ¹³C NMR Data: The provided ¹³C NMR data is an estimation derived from the known spectra of β-nitrostyrene and 2-methoxystyrene. Experimental verification is recommended.

Table 3: Infrared (IR) Spectroscopic Data

Source: NIST/EPA Gas-Phase Infrared Database

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1625 | Strong | C=C Stretch (alkene) |

| 1515 | Strong | N-O Asymmetric Stretch (nitro) |

| 1340 | Strong | N-O Symmetric Stretch (nitro) |

| 1250 | Strong | C-O-C Asymmetric Stretch (aryl ether) |

| 1020 | Medium | C-O-C Symmetric Stretch (aryl ether) |

| 965 | Strong | =C-H Bend (trans-alkene) |

| 750 | Strong | C-H Bend (ortho-disubstituted aromatic) |

Table 4: Mass Spectrometry Data

Source: NIST Mass Spectrometry Data Center (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 179 | 100 | [M]⁺ (Molecular Ion) |

| 133 | 85 | [M - NO₂]⁺ |

| 105 | 60 | [M - NO₂ - CO]⁺ |

| 77 | 45 | [C₆H₅]⁺ |

Experimental Protocol: Synthesis of o-Methoxy-β-nitrostyrene

This protocol details the synthesis of o-methoxy-β-nitrostyrene via the Henry-Knoevenagel condensation of 2-methoxybenzaldehyde with nitromethane, using ammonium acetate as a catalyst in glacial acetic acid.

Materials:

-

2-Methoxybenzaldehyde

-

Nitromethane

-

Ammonium Acetate

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-methoxybenzaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.5 eq) in glacial acetic acid (5 mL per gram of aldehyde).

-

Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water. A yellow precipitate of crude o-methoxy-β-nitrostyrene should form.

-

Extraction: If an oil forms instead of a solid, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes to afford pure o-methoxy-β-nitrostyrene as a yellow solid.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of o-methoxy-β-nitrostyrene.

Caption: Workflow for the synthesis and purification of o-methoxy-β-nitrostyrene.

An In-Depth Technical Guide to the Physical Properties of 1-Methoxy-2-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-(2-nitrovinyl)benzene, also known as trans-2-methoxy-β-nitrostyrene, is a synthetic organic compound belonging to the class of β-nitrostyrenes. This class of compounds is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse biological activities. β-Nitrostyrene derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. Their mechanism of action is often attributed to their ability to act as Michael acceptors, allowing them to interact with biological nucleophiles. This technical guide provides a comprehensive overview of the physical properties of this compound, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of the broader β-nitrostyrene class.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted values and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 46-50 °C | [2] |

| Boiling Point (Predicted) | 308.0 ± 27.0 °C | [3] |

| Density (Predicted) | 1.157 ± 0.06 g/cm³ (at 20°C) | [3] |

| Flash Point | > 110 °C | [2] |

| Solubility | Soluble in ethanol, acetone; very soluble in ether, chloroform, carbon disulfide. | [2] |

| CAS Number | 3316-24-3 | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved through a Henry condensation reaction (also known as a nitroaldol reaction) between 2-methoxybenzaldehyde and nitromethane. This reaction is a classic carbon-carbon bond-forming reaction in organic chemistry.[4]

Synthesis of this compound via Henry Condensation

This protocol is adapted from established procedures for the synthesis of substituted β-nitrostyrenes.[5][6]

Materials and Equipment:

-

2-methoxybenzaldehyde

-

Nitromethane

-

Ammonium acetate (catalyst)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methoxybenzaldehyde in a minimal amount of nitromethane.

-

Addition of Catalyst: To this solution, add a catalytic amount of ammonium acetate.

-

Reaction: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Remove the excess nitromethane using a rotary evaporator.

-

Purification by Recrystallization: The crude product is then purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the yellow crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be used to confirm the structure of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the carbon-carbon double bond (around 1640 cm⁻¹), and the aromatic ring.[1]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A flowchart of the synthesis and purification process.

Biological Context and Potential Applications

While specific signaling pathways for this compound have not been extensively elucidated in the public domain, the broader class of β-nitrostyrene derivatives has been the subject of numerous pharmacological studies. These compounds are known to exhibit a variety of biological activities, making them attractive candidates for further investigation in drug discovery.

General Biological Activities of β-Nitrostyrene Derivatives:

-

Anticancer Activity: Many β-nitrostyrene derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

-

Antimicrobial Activity: Several β-nitrostyrene compounds have shown efficacy against a range of bacteria and fungi.

-

Anti-inflammatory Activity: Some derivatives have been found to possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.

The biological activity of these compounds is closely linked to the electrophilic nature of the nitrovinyl group, which can react with nucleophilic residues, such as cysteine, in proteins. This can lead to the inhibition of enzyme activity and the disruption of cellular processes. The substituents on the benzene ring play a crucial role in modulating the reactivity and biological activity of these compounds.

Conclusion

This compound is a compound with interesting physical and chemical properties and belongs to a class of molecules with significant potential in the field of medicinal chemistry. This guide has provided a summary of its known physical data, a detailed protocol for its synthesis, and an overview of the biological activities associated with β-nitrostyrene derivatives. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

Characterization of 1-Methoxy-2-(2-nitrovinyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-2-(2-nitrovinyl)benzene, a member of the β-nitrostyrene class, is a valuable intermediate in organic synthesis with significant potential in medicinal chemistry. The presence of the electron-withdrawing nitro group conjugated with a styrenyl system imparts a unique reactivity profile, making it a versatile precursor for a variety of more complex molecules. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectral data, synthesis, and purification. Additionally, it explores the known reactivity and potential biological activities of the broader β-nitrostyrene class, offering insights for its application in drug discovery and development.

Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-Methoxy-2-(2-nitroethenyl)benzene | [1] |

| Synonyms | 2-Methoxy-β-nitrostyrene, o-Methoxy-β-nitrostyrene, 2-(2-Nitrovinyl)anisole | [1] |

| CAS Number | 3316-24-3 | [1] |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| Melting Point | Data not available for the ortho-isomer. For reference: 1-Methoxy-3-(2-nitrovinyl)benzene: 91-95 °C; (E)-1-(2-nitrovinyl)benzene: 55-57 °C. | [2][3] |

| Boiling Point | Data not available. | |

| Solubility | Data not available. Generally soluble in organic solvents like methanol, ethanol, and dichloromethane. |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for this compound were not found in the surveyed literature, the expected chemical shifts can be inferred from related structures.

¹H NMR (Proton NMR): The spectrum is expected to show signals for the aromatic protons, the vinyl protons, and the methoxy protons. The vinyl protons will appear as doublets with a coupling constant characteristic of a trans configuration.

¹³C NMR (Carbon NMR): The spectrum will show distinct signals for the aromatic carbons, the vinyl carbons, and the methoxy carbon. The presence of the nitro group will influence the chemical shifts of the vinyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The NIST WebBook provides IR data for this compound.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic and vinyl) |

| ~2850 | C-H stretching (methoxy) |

| ~1630 | C=C stretching (vinyl) |

| ~1510, ~1340 | N-O stretching (nitro group) |

| ~1250 | C-O stretching (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The NIST WebBook provides mass spectrum data for this compound.[1] The molecular ion peak (M⁺) is expected at m/z 179.

Synthesis and Purification

The primary route for the synthesis of this compound is the Henry-Knoevenagel condensation reaction between 2-methoxybenzaldehyde and nitromethane.

Experimental Protocol: Synthesis

This protocol is a general method adapted for the synthesis of β-nitrostyrenes.

Materials:

-

2-methoxybenzaldehyde

-

Nitromethane

-

Methylamine (aqueous solution, e.g., 40%)

-

Methanol, Ethanol, or Isopropanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Water bath

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (100 mmol), nitromethane (105 mmol), and a sufficient amount of alcohol (e.g., 25 mL of methanol) to ensure the mixture is stirrable.

-

Begin stirring and add the aqueous methylamine solution (15-20 mmol) in one portion.

-

Place the reaction flask in a water bath and heat to 40-50°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 45-60 minutes).

-

Once the reaction is complete, add glacial acetic acid (25 mmol) to the reaction mixture.

-

Cool the flask in an ice bath or freezer to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold water to remove methylamine acetate.

-

The crude product can then be purified by recrystallization.

Experimental Protocol: Purification

Recrystallization is an effective method for purifying the crude product.

Materials:

-

Crude this compound

-

Ethanol or Methanol

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., ethanol) to just wet the solid.

-

Gently heat the mixture on a hot plate while stirring.

-

Add small portions of the hot solvent until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature.

-

For maximum crystal formation, place the flask in an ice bath or refrigerator.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.

-

Dry the crystals in a desiccator or under vacuum.

Reactivity and Potential Applications

The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the nitrovinyl group, making it an excellent Michael acceptor.

-

Michael Addition: It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, enolates) to form various functionalized nitroalkanes.

-

Cycloaddition Reactions: It can act as a dienophile in Diels-Alder reactions to construct cyclic systems.

-

Reduction: The nitro group can be reduced to an amine, providing a route to substituted phenethylamines, a common scaffold in pharmaceuticals.

Biological Activity

The β-nitrostyrene scaffold is a recognized pharmacophore and is present in numerous compounds with diverse biological activities. While specific quantitative data for this compound is limited in the public domain, the broader class of compounds has shown promise in several therapeutic areas.

-

Anticancer Activity: Several β-nitrostyrene derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.

-

Antimicrobial Activity: This class of compounds has demonstrated activity against various bacterial and fungal strains. The presence of methoxy and hydroxy substituents on the aromatic ring has been noted to influence antibacterial efficacy.

-

Anti-inflammatory Activity: Some derivatives have been found to possess anti-inflammatory properties.

The biological effects of β-nitrostyrenes are often attributed to their ability to act as Michael acceptors, allowing them to covalently modify nucleophilic residues, such as cysteine in proteins, thereby modulating the function of key cellular targets.

Conclusion

This compound is a synthetically accessible and versatile building block. Its rich reactivity profile makes it a valuable precursor for the synthesis of a wide range of complex organic molecules, including those with potential therapeutic applications. Further investigation into the specific biological activities of this compound is warranted to fully explore its potential in drug discovery and development. This guide provides a foundational understanding for researchers working with this and related compounds.

References

An In-depth Technical Guide to the Spectral Analysis of o-Methoxy-beta-nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of o-methoxy-beta-nitrostyrene (2-methoxy-beta-nitrostyrene), a compound of interest in organic synthesis and drug discovery. This document details the methodologies for acquiring and interpreting key spectral data, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

o-Methoxy-beta-nitrostyrene, with the chemical formula C₉H₉NO₃, is an aromatic nitroalkene.[1][2][3] The presence of the conjugated system involving the phenyl ring, the vinyl group, and the nitro group gives rise to characteristic spectral properties that are crucial for its identification and characterization. Understanding these spectral features is essential for researchers working with this and related compounds in various fields, including medicinal chemistry and materials science.

Spectroscopic Data

The following sections summarize the available spectral data for o-methoxy-beta-nitrostyrene.

UV-Visible Spectroscopy

Table 1: UV-Vis Spectral Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| trans-β-Nitrostyrene | CH₂Cl₂ | 312 | 16500 M⁻¹cm⁻¹ | [4] |

| o-Methoxy-β-nitrostyrene | Not Specified | Data not available | Data not available |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The gas-phase IR spectrum for o-methoxy-beta-nitrostyrene is available through the NIST WebBook.[5] Key characteristic absorption bands are expected for the nitro group, the carbon-carbon double bond, the aromatic ring, and the methoxy group.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Nitro (NO₂) Asymmetric Stretch | ~1520 | Strong |

| Nitro (NO₂) Symmetric Stretch | ~1350 | Strong |

| C=C Alkene Stretch | ~1640 | Medium |

| C-H Alkene Bend | ~970 | Strong (for trans) |

| Aromatic C=C Stretch | ~1600, ~1475 | Medium to weak |

| Aromatic C-H Stretch | >3000 | Medium to weak |

| C-O-C Asymmetric Stretch (Aryl Ether) | ~1250 | Strong |

| C-O-C Symmetric Stretch (Aryl Ether) | ~1025 | Medium |

| =C-H Stretch | 3000-3100 | Medium |

| -CH₃ Stretch | 2850-2960 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of o-methoxy-beta-nitrostyrene. While a complete, published spectrum for the ortho-isomer is not available in the provided search results, data for the analogous p-methoxy-beta-nitrostyrene can provide insight into the expected chemical shifts and coupling constants.[6]

Table 3: ¹H NMR Spectral Data of 4-Methoxy-beta-nitrostyrene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 7.98 | d | 13.7 | 1H, Ar-CH= | [7] |

| 7.55 | d | 9.0 | 1H, =CH-NO₂ | [6] |

| 7.50 | d | 13.7 | 2H, Aromatic | [6] |

| 6.97 | d | 8.5 | 2H, Aromatic | [6] |

| 3.87 | s | - | 3H, -OCH₃ | [6] |

Table 4: ¹³C NMR Spectral Data

| Compound | Chemical Shift (δ) ppm |

| o-Methoxy-β-nitrostyrene | Data not available |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of o-methoxy-beta-nitrostyrene is 179.17 g/mol .[1][2][3][8] Electron ionization (EI) is expected to produce a molecular ion peak (M⁺) at m/z = 179. Subsequent fragmentation can provide structural information. While a specific mass spectrum for the ortho-isomer is not provided in the search results, the NIST WebBook indicates its availability.[5]

Table 5: Mass Spectrometry Data

| m/z | Proposed Fragment |

| 179 | [M]⁺ |

| Data not available |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible spectral analysis. The following sections outline general procedures for the synthesis and spectroscopic characterization of nitrostyrene derivatives.

Synthesis of β-Nitrostyrenes

A general procedure for the synthesis of para-substituted β-nitrostyrenes involves the condensation of a substituted benzaldehyde with nitromethane.[7]

-

To a solution containing ammonium acetate (2.4 eq) in acetic acid (20 mL), add nitromethane (6.9 eq) followed by the para-substituted aldehyde (1 eq).

-

Reflux the mixture for six hours at 100 °C.

-

Cool the reaction to room temperature and stir overnight.

-

Pour the resulting solution into ice water and adjust the pH to 7 with 2M NaOH (aq).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate to yield the product.

UV-Visible Spectroscopy Protocol

The following is a general protocol for obtaining a UV-Vis spectrum of an aromatic compound.[9]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of o-methoxy-beta-nitrostyrene in a spectroscopic grade solvent (e.g., ethanol or dichloromethane).

-

From the stock solution, prepare a dilute solution of a concentration that results in an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

-

Record the spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy Protocol

For solid samples like o-methoxy-beta-nitrostyrene, the KBr pellet method is commonly used.[10][11][12]

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the solid sample with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the finely ground mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR instrument.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample compartment or a blank KBr pellet.

-

Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., KBr or NaCl).[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

The following is a general procedure for obtaining ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Determine the chemical shifts in the ¹³C NMR spectrum.

-

Mass Spectrometry (MS) Protocol

Electron ionization (EI) is a common technique for the mass analysis of organic compounds.[14]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Analytical Workflow

The general workflow for the spectral analysis of an organic compound like o-methoxy-beta-nitrostyrene is depicted below.

This diagram illustrates the logical flow from sample synthesis and purification to the application of various spectroscopic techniques, culminating in the structural elucidation of the target compound.

Conclusion

This technical guide provides a foundational understanding of the spectral analysis of o-methoxy-beta-nitrostyrene. While a complete set of experimental data for the ortho-isomer is not fully available in the cited literature, this document compiles the existing information and provides detailed, generalized experimental protocols to enable researchers to acquire the necessary data. The presented information and methodologies serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of nitrostyrene derivatives.

References

- 1. trans-2-Methoxy-b-nitrostyrene 97 3316-24-3 [sigmaaldrich.com]

- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 3. scbt.com [scbt.com]

- 4. Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. rsc.org [rsc.org]

- 7. 4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 229843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. trans-4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 697963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. eng.uc.edu [eng.uc.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to 1-Methoxy-2-(2-nitrovinyl)benzene for Researchers and Drug Development Professionals

Introduction

1-Methoxy-2-(2-nitrovinyl)benzene, a member of the nitrostyrene class of compounds, is a subject of growing interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Nitrostyrenes are recognized for their diverse biological activities, which are largely attributed to the presence of the electron-withdrawing nitrovinyl group. This functional group renders the molecule a potent Michael acceptor, enabling it to interact with biological nucleophiles such as cysteine residues in proteins. This reactivity is believed to be a key contributor to their observed antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, along with detailed experimental protocols for its synthesis and biological evaluation.

Chemical Properties and Structure

The IUPAC name for the compound is This compound . It is also known by several synonyms, which are listed in the table below along with its key chemical identifiers.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Methoxy-β-nitrostyrene, o-Methoxy-β-nitrostyrene, 1-(2-Methoxyphenyl)-2-nitroethene, 2-(2-Nitrovinyl)anisole |

| CAS Number | 3316-24-3[1] |

| Molecular Formula | C₉H₉NO₃[1] |

| Molecular Weight | 179.17 g/mol [1] |

Chemical Structure:

Synthesis

The most common and efficient method for the synthesis of this compound is the Henry condensation (nitroaldol reaction) of 2-methoxybenzaldehyde with nitromethane. This reaction is typically catalyzed by a base, such as an amine or ammonium salt, in a suitable solvent.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis is provided in the "Experimental Protocols" section of this guide. The general procedure involves the reaction of 2-methoxybenzaldehyde with nitromethane in the presence of ammonium acetate in a solvent such as glacial acetic acid, followed by heating to drive the dehydration of the intermediate nitroalkanol to the desired nitrostyrene.

Biological Activity and Potential Applications

Nitrovinylbenzenes have demonstrated a range of biological activities, with anticancer and antimicrobial effects being the most prominent.

Anticancer Activity: The primary mechanism of anticancer activity for many nitrostyrene derivatives is believed to be the inhibition of the 20S proteasome. The proteasome is a crucial cellular complex responsible for the degradation of a variety of proteins, including those involved in cell cycle regulation and apoptosis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, ultimately inducing programmed cell death in cancer cells.

Table of Biological Activity for a Related Isomer

| Compound | Cancer Cell Line | Antiproliferative Activity (IC₅₀, µM) | Proteasome ChT-L Inhibition (%) at 10 µM | Proteasome ChT-L Inhibition (%) at 25 µM |

| 1-Chloro-4-(2-nitrovinyl)benzene | MCF-7 (Breast Cancer) | > 50 | 45.3 ± 3.1 | 68.7 ± 2.5 |

| 1-Chloro-4-(2-nitrovinyl)benzene | PC-3 (Prostate Cancer) | > 80 | 41.2 ± 2.8 | 61.9 ± 3.3 |

Data extracted from a study on substituted aryl-2-nitrovinyl derivatives as proteasome inhibitors. It is important to note that this data is for a positional isomer and should be used as a reference for the potential activity of this compound.

Antimicrobial Activity: The electrophilic nature of the nitrovinyl group also makes these compounds reactive towards microbial targets. While comprehensive studies on the antimicrobial spectrum of this compound are lacking, related compounds have shown activity against various bacterial and fungal strains.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for the anticancer activity of nitrovinylbenzenes and a general experimental workflow for their investigation.

Caption: Proposed mechanism of action for nitrovinylbenzene-induced apoptosis.

Caption: General experimental workflow for the discovery and development of nitrovinylbenzene-based compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound.

1. Synthesis of this compound via Henry Condensation

-

Materials:

-

2-Methoxybenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

-

-

Procedure:

-

To a solution of ammonium acetate (2.4 equivalents) in glacial acetic acid (20 mL), add nitromethane (6.9 equivalents) followed by 2-methoxybenzaldehyde (1 equivalent).

-

Reflux the mixture for 4-6 hours at 100°C.

-

Cool the reaction mixture to room temperature and stir overnight.

-

Pour the resulting solution into ice water and adjust the pH to 7 with a 2M aqueous NaOH solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound as a solid.

-

2. In Vitro Anticancer Activity: MTT Assay for Cell Viability

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7 or PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium.

-

Treat the cells with different concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

3. In Vitro Proteasome Inhibition Assay

-

Principle: This assay measures the chymotrypsin-like (ChT-L) activity of the 20S proteasome using a fluorogenic substrate. Inhibition of the proteasome by the test compound results in a decrease in the fluorescence signal.

-

Procedure:

-

Lyse cancer cells to obtain a cell extract containing the proteasome.

-

In a 96-well black plate, add the cell lysate, the fluorogenic substrate (e.g., Suc-LLVY-AMC), and different concentrations of this compound. Include a vehicle control and a positive control (e.g., MG132).

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity (excitation at 380 nm, emission at 460 nm) at different time points using a fluorescence plate reader.

-

Calculate the percentage of proteasome inhibition for each concentration of the compound.

-

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its chemical structure, featuring the reactive nitrovinyl group, suggests a potential for potent biological activity, likely through the inhibition of key cellular targets such as the proteasome. While direct experimental data for this specific isomer is limited, the available information on related nitrovinylbenzene compounds provides a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a solid foundation for researchers to synthesize and evaluate the biological potential of this compound. Future studies should focus on obtaining specific quantitative data on its anticancer and antimicrobial activities, elucidating its precise mechanism of action, and exploring its structure-activity relationships to guide the design of more potent and selective drug candidates.

References

An In-depth Technical Guide to the Solubility of 1-Methoxy-2-(2-nitrovinyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methoxy-2-(2-nitrovinyl)benzene (also known as 2-Methoxy-β-nitrostyrene), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing detailed experimental protocols for solubility determination, a qualitative assessment of its expected solubility in a range of common organic solvents, and a procedural workflow for its synthesis.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.

| Property | Value | Reference |

| CAS Number | 3316-24-3 | [1][2][3][4] |

| Molecular Formula | C₉H₉NO₃ | [1][2] |

| Molecular Weight | 179.17 g/mol | [1][2][3] |

| Melting Point | 46-50 °C | |

| Appearance | Solid |

Solubility Profile

For a related isomer, trans-4-Methoxy-β-nitrostyrene, a solubility of 25 mg/mL in chloroform has been reported, indicating good solubility in chlorinated solvents.[5] While this provides a useful reference, it is important to note that positional differences of substituents on the benzene ring can influence solubility.

Table 2 provides a qualitative prediction of the solubility of this compound in various common organic solvents.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | The polar nitro and methoxy groups will limit solubility in highly nonpolar solvents. |

| Toluene | Nonpolar | Moderate | The aromatic nature of toluene will facilitate dissolution of the benzene ring, but the polar groups may limit high solubility. |

| Diethyl Ether | Polar Aprotic | Moderate to High | The ether's polarity can interact with the polar groups of the solute, while its organic character accommodates the nonpolar part. |

| Chloroform | Polar Aprotic | High | Based on the reported solubility of a similar isomer, good solubility is expected due to favorable dipole-dipole interactions.[5] |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality provides a good balance of polarity to dissolve the compound. |

| Acetone | Polar Aprotic | High | As a strong polar aprotic solvent, acetone is expected to be a good solvent. |

| Ethanol | Polar Protic | Moderate | The hydroxyl group can hydrogen bond with the nitro and methoxy groups, but the overall polarity might not be optimal. |

| Methanol | Polar Protic | Moderate | Similar to ethanol, but its higher polarity might slightly reduce the solubility of the nonpolar benzene ring. |

| Water | Polar Protic | Low to Insoluble | The large nonpolar benzene ring will significantly limit its solubility in water. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended. These methods range from simple qualitative assessments to more rigorous quantitative determinations.

Qualitative Solubility Assessment

This protocol provides a rapid method to classify the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (see Table 2)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the selected solvent to the test tube in small portions.

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

-

Observe the mixture. If the solid completely dissolves, the compound is considered soluble. If a significant portion dissolves (at least 50%), it can be classified as partially soluble. If little to no solid dissolves, it is considered insoluble.[6][7]

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[8]

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed for several hours to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Synthesis Workflow

This compound is typically synthesized via a Henry reaction (nitroaldol condensation) between 2-methoxybenzaldehyde and nitromethane. The general workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides essential information for researchers working with this compound. While quantitative solubility data is sparse, the provided qualitative predictions and detailed experimental protocols will enable scientists to effectively determine its solubility in various organic solvents. The synthesis workflow offers a clear overview of its preparation, aiding in the planning and execution of synthetic routes involving this important intermediate. It is recommended that researchers perform their own solubility assessments using the protocols outlined herein to obtain precise data for their specific applications.

References

- 1. Benzene, 1-methoxy-2-(2-nitroethenyl)- [webbook.nist.gov]

- 2. Benzene, 1-methoxy-2-(2-nitroethenyl)- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. 3316-24-3|this compound|BLD Pharm [bldpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. saltise.ca [saltise.ca]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Nitrostyrene: A Historical and Technical Guide

An In-depth Exploration of the Discovery, Evolution, and Core Methodologies in Nitrostyrene Synthesis for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery and historical evolution of nitrostyrene synthesis. β-Nitrostyrenes are pivotal chemical intermediates, valued for their utility in the synthesis of a wide array of pharmaceuticals, fine chemicals, and dyes.[1] Their potent reactivity, originating from the electron-withdrawing nitro group conjugated with a styrenyl backbone, establishes them as versatile precursors in organic synthesis. This document delves into the seminal reactions, key scientific contributions, and detailed experimental protocols for their preparation, supported by comparative quantitative data.

A Journey Through Time: The Discovery and Evolution of Nitrostyrene Synthesis

The journey of nitrostyrene synthesis is deeply rooted in the foundational advancements of carbon-carbon bond-forming reactions in the late 19th century. The most significant and enduring method for its preparation is the Henry reaction, also known as the nitroaldol reaction.

Discovered in 1895 by the Belgian chemist Louis Henry, this reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1][2] The initial product is a β-nitro alcohol, which is subsequently dehydrated to yield the target nitroalkene—in this case, a nitrostyrene.[1][2]

Early methodologies, such as those developed by Thiele, utilized strong bases like sodium hydroxide to facilitate the condensation.[3] This approach, while effective, often presented challenges in controlling the reaction temperature and isolating the product. Over time, refinements to the Henry reaction have been introduced to improve yields, simplify procedures, and enhance safety. A notable advancement was the use of weaker bases, such as primary aliphatic amines or ammonium acetate, which offer milder reaction conditions.[3][4]

While the Henry reaction remains the cornerstone of nitrostyrene synthesis, alternative routes have also been explored. The Wittig reaction, for instance, provides a pathway to nitrostyrenes by reacting a nitrobenzylidenetriphenylphosphorane with formaldehyde.[1][5] Although conceptually simple, the direct nitration of styrene has been explored but is often complicated by polymerization and undesired nitration of the aromatic ring.[1][6]

Core Synthetic Methodologies and Experimental Protocols

The following sections provide detailed experimental protocols for key historical and contemporary methods of nitrostyrene synthesis. Quantitative data for these methods are summarized in the subsequent tables for ease of comparison.

Protocol 1: Classical Henry Reaction using Sodium Hydroxide

This protocol is adapted from the well-established procedure for the synthesis of β-nitrostyrene.[1][3]

Procedure:

-

In a large, wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine nitromethane (5 moles), benzaldehyde (5 moles), and methanol (1000 mL).

-

Prepare a freezing mixture of ice and salt to cool the reaction vessel.

-

Prepare a solution of sodium hydroxide (5.25 moles) in an equal volume of water and cool it.

-

While stirring vigorously, cautiously add the cold sodium hydroxide solution to the nitromethane/benzaldehyde mixture, maintaining the temperature between 10-15°C. A bulky white precipitate will form.[1][3]

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Convert the resulting paste to a clear solution by adding 3-3.5 L of ice water containing crushed ice.

-

Slowly pour this alkaline solution into a large container with a stirred solution of hydrochloric acid (1000 mL concentrated HCl diluted with 1500 mL water). A pale yellow crystalline mass of nitrostyrene will precipitate.[1]

-

Allow the solid to settle, decant the supernatant liquid, and filter the solid by suction.

-

Wash the solid with water until it is free from chlorides.

-

Purify the crude nitrostyrene by recrystallization from hot ethyl alcohol. The expected yield is 80-83%.[1]

Protocol 2: Ammonium Acetate Catalyzed Synthesis in Acetic Acid

This method represents a milder variation of the Henry reaction, often favored for its operational simplicity.

Procedure:

-

To a solution of ammonium acetate in acetic acid, add nitromethane followed by the substituted benzaldehyde.[7]

-

Heat the resulting mixture under reflux for several hours.

-

After cooling to room temperature, add water to precipitate the product.

-

Extract the mixture with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over magnesium sulfate and concentrate it under reduced pressure to afford the crude nitrostyrene, which can be further purified by recrystallization.[8]

Protocol 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) offers a significant acceleration of the reaction, dramatically reducing reaction times compared to conventional heating.[9]

Procedure:

-

In a microwave-safe vial, dissolve the desired benzaldehyde and ammonium acetate in nitromethane.[9]

-

Seal the vial and place it in a microwave reactor.

-

Set the temperature to 150°C and heat for 5 minutes.[9]

-

After cooling, transfer the reaction mixture to a round-bottom flask.

-

Remove the excess nitromethane using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography or recrystallization.[9]

Quantitative Data Summary

The following tables summarize quantitative data for various synthetic protocols for nitrostyrene and its derivatives.

| Method | Aldehyde | Catalyst/Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Classical Henry | Benzaldehyde | NaOH | Methanol | 10-15 | < 1 hr | 80-83 | --INVALID-LINK-- |

| Ammonium Acetate | 4-Cl-Benzaldehyde | NH₄OAc | Acetic Acid | 79-80 | 6 hr | 70 | --INVALID-LINK-- |

| Ammonium Acetate | Salicylaldehyde | NH₄OAc | Acetic Acid | Reflux | 6 hr | 64 | --INVALID-LINK-- |

| Microwave-Assisted | 4-OH-3-MeO-Benzaldehyde | NH₄OAc | Nitromethane | 150 | 5 min | High | --INVALID-LINK-- |

| Primary Amine | 4-Cl-Benzaldehyde | Benzylamine | Acetic Acid | 78-80 | ~3.5 hr | High | --INVALID-LINK-- |

Visualizing the Synthesis

The following diagrams illustrate the core mechanisms of the primary synthetic routes to nitrostyrenes and a generalized experimental workflow.

Caption: General workflow for nitrostyyrene synthesis.

Caption: Mechanism of the Henry (Nitroaldol) Reaction.

Caption: Evolution of catalytic systems for the Henry reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]

- 5. connectsci.au [connectsci.au]

- 6. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

Methodological & Application

Application Notes and Protocols: Michael Addition Reaction with 1-Methoxy-2-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. This application note focuses on the Michael addition reaction involving 1-Methoxy-2-(2-nitrovinyl)benzene, a versatile Michael acceptor. The presence of the nitro group strongly activates the double bond for nucleophilic attack, while the ortho-methoxy group can influence the stereochemical outcome of the reaction and subsequent transformations. The resulting γ-nitro carbonyl compounds are valuable synthetic intermediates, readily convertible into a variety of functional groups, making them key building blocks for the synthesis of complex molecules, including pharmaceutically active compounds.

Applications in Drug Development

The Michael adducts derived from this compound are valuable precursors in the synthesis of various bioactive molecules and pharmaceutical intermediates. The nitro group can be reduced to an amine, a common functional group in many drugs, or transformed into other functionalities. This versatility allows for the construction of diverse molecular scaffolds. For instance, γ-nitro compounds are precursors to γ-amino acids and 1,4-dicarbonyl compounds, which are important structural motifs in many biologically active compounds. The strategic placement of the methoxy group on the benzene ring can also play a role in modulating the biological activity of the final product. While direct applications are still emerging, the use of substituted nitrostyrenes in the synthesis of compounds with potential analgesic and other therapeutic properties highlights the potential of these Michael adducts in drug discovery programs.[1]

Data Summary

The following tables summarize quantitative data for the Michael addition reaction of various nucleophiles to this compound under different catalytic conditions.

Table 1: Michael Addition of Nitroalkanes to this compound

| Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| Nitroethane | (R)-DMAP-Thiourea (2) | Benzene | 40 | 25 | 94 | 77:23 | 91 (syn) |

| 1-Nitropropane | (R)-DMAP-Thiourea (2) | Benzene | 48 | 25 | 92 | 75:25 | 92 (syn) |

| 2-Nitropropane | (R)-DMAP-Thiourea (2) | Benzene | 60 | 25 | 85 | - | 93 |

Data extracted from a doctoral thesis, specific citation not available.

Table 2: Michael Addition of Malonates to Substituted Nitrostyrenes

| Michael Acceptor | Nucleophile | Catalyst (mol%) | Base | Solvent | Time (h) | Temperature | Yield (%) |

| 1-Methoxy-4-(2-nitrovinyl)benzene | Dimethyl malonate | Alkylamino substituted triazine (10) | Triethylamine | o-Dichlorobenzene | 12 | Room Temp. | 78[2] |

| trans-β-Nitrostyrene | Diethyl malonate | (R,R)-Thiourea (10) | - | Toluene | - | 25 | High |

| Alkyl-substituted nitroalkene | Diethyl malonate | (R,R)-Thiourea (10) | - | Solvent-free | - | - | 73[3] |

Note: Data for the ortho-methoxy isomer with malonate nucleophiles is limited in the reviewed literature. The table includes data for the para-isomer and other relevant examples to provide context.

Experimental Protocols

Protocol 1: Organocatalytic Michael Addition of Nitroethane to this compound

This protocol is adapted from a representative procedure for the asymmetric Michael addition of nitroalkanes to nitrostyrenes using a bifunctional organocatalyst.

Materials:

-

This compound (1.0 mmol, 179.17 mg)

-

Nitroethane (10.0 mmol, 0.72 mL)

-

(R)-DMAP-Thiourea catalyst (0.02 mmol, 13.5 mg)

-

Anhydrous Benzene (5.0 mL)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and the (R)-DMAP-Thiourea catalyst (2 mol%).

-

Add anhydrous benzene (2.5 mL) to dissolve the solids.

-

Add nitroethane (10.0 mmol) to the reaction mixture.

-

Stir the reaction mixture at 25 °C for 40 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the syn and anti diastereomers.

-

Combine the fractions containing the desired product and remove the solvent to yield the purified product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General signaling pathway for the organocatalyzed Michael addition.

Caption: A typical experimental workflow for the Michael addition reaction.

Caption: Logical relationship between catalyst type and activation mode.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from o-Methoxy-β-nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing o-methoxy-β-nitrostyrene as a versatile starting material. The protocols focus on the preparation of indoles, quinolines, and isoxazolines, key scaffolds in medicinal chemistry.

Synthesis of the Starting Material: o-Methoxy-β-nitrostyrene

The precursor, o-methoxy-β-nitrostyrene, is synthesized via a Henry-Knoevenagel condensation reaction between o-methoxybenzaldehyde and nitromethane.

Experimental Protocol: Ammonium Acetate Catalyzed Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-methoxybenzaldehyde (13.6 g, 0.1 mol), nitromethane (9.15 g, 0.15 mol), and ammonium acetate (7.7 g, 0.1 mol) in glacial acetic acid (100 mL).

-

Reaction Execution: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of ice-water with stirring. The yellow solid precipitate is collected by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol to yield pure o-methoxy-β-nitrostyrene.

Application Note 1: Synthesis of 7-Methoxyindoles via Reductive Cyclization

The reductive cyclization of o-methoxy-β-nitrostyrene is a direct and efficient method for the synthesis of 7-methoxyindoles. The proximity of the nitro group and the vinyl side chain allows for intramolecular cyclization upon reduction of the nitro group to an amine. Two common methods are presented: a classical approach using iron in acetic acid and a modern palladium-catalyzed method.

Experimental Workflow: From Nitrostyrene to Heterocycles

Caption: General workflow for the synthesis of various heterocyclic cores.

Protocol 1.1: Iron-Mediated Reductive Cyclization

This method is a robust and cost-effective procedure for indole synthesis.

-

Reaction Setup: To a stirred suspension of iron powder (5.6 g, 0.1 mol) in a mixture of glacial acetic acid (50 mL) and water (10 mL), heat the mixture to 80-90 °C.

-

Addition of Substrate: Add a solution of o-methoxy-β-nitrostyrene (3.58 g, 0.02 mol) in acetic acid (20 mL) dropwise over 30 minutes, maintaining the temperature of the exothermic reaction.

-

Reaction Execution: After the addition is complete, continue heating at reflux for 1-2 hours until TLC analysis indicates the disappearance of the starting material.

-

Workup and Purification: Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts. Dilute the filtrate with water and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 7-methoxyindole.[1]

Protocol 1.2: Palladium-Catalyzed Reductive Cyclization using a CO Surrogate

This modern approach avoids harsh acidic conditions and stoichiometric metal reductants, offering a cleaner reaction profile.[2]

-

Reaction Setup: In a pressure tube, combine o-methoxy-β-nitrostyrene (0.54 mmol, 1 eq), PdCl₂(CH₃CN)₂ (1 mol%), and 1,10-phenanthroline (5 mol%) in acetonitrile (10 mL).

-

Addition of Reagents: Add triethylamine (Et₃N, 120 μL) and phenyl formate (PhOC(O)H, 260 μL) as the CO surrogate.

-

Reaction Execution: Seal the pressure tube and heat the mixture at 140 °C for 4 hours.

-

Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under vacuum. Purify the residue by flash column chromatography on silica gel to obtain the desired 7-methoxyindole.

| Entry | Reductant/Catalyst System | Product | Yield (%) | Reference |

| 1 | Fe / Acetic Acid | 7-Methoxyindole | 50-70 (Estimated) | [1] |

| 2 | PdCl₂(CH₃CN)₂ / Phen / Phenyl Formate | 7-Methoxyindole | 60-80 (Estimated) | [2] |

Application Note 2: Synthesis of Methoxy-Substituted Quinolines

Quinolines can be synthesized via a domino reaction involving the in situ reduction of the nitrostyrene followed by a Friedländer-type condensation with an active methylene compound.

Protocol 2.1: Domino Nitro Reduction-Friedländer Annulation

This one-pot procedure provides efficient access to highly substituted quinolines.[3]

-

Reaction Setup: In a round-bottom flask, suspend o-methoxy-β-nitrostyrene (1 mmol) and an active methylene ketone (e.g., ethyl acetoacetate, 1.2 mmol) in ethanol (10 mL).

-

Reduction: Add iron powder (3 mmol) and a catalytic amount of acetic acid (0.5 mL).

-

Reaction Execution: Heat the mixture to reflux. The reduction of the nitro group to an amine occurs, followed by spontaneous condensation and cyclization. Monitor the reaction by TLC for 4-6 hours.

-

Workup and Purification: Cool the reaction, filter through Celite®, and wash the pad with ethanol. Evaporate the solvent from the filtrate. Redissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the corresponding methoxy-substituted quinoline.

| Entry | Active Methylene Compound | Product Structure | Yield (%) | Reference |

| 1 | Ethyl Acetoacetate | Ethyl 8-methoxy-2-methylquinoline-3-carboxylate | 65-75 (Estimated) | [3] |

| 2 | Acetophenone | 8-Methoxy-2-phenylquinoline | 70-80 (Estimated) | [3] |

Application Note 3: Synthesis of Methoxy-Substituted Isoxazolines

The electron-deficient double bond in o-methoxy-β-nitrostyrene can act as a dipolarophile in [3+2] cycloaddition reactions with nitrile oxides to form isoxazoline heterocycles.

Protocol 3.1: 1,3-Dipolar Cycloaddition with in situ Generated Nitrile Oxide

This protocol describes the formation of the isoxazoline ring by reacting the nitrostyrene with a nitrile oxide generated in situ from an aldoxime.

-

Nitrile Oxide Generation: In a flask, dissolve a substituted benzaldoxime (e.g., 4-chlorobenzaldoxime, 1.1 mmol) in dichloromethane (DCM, 15 mL). Add N-chlorosuccinimide (NCS, 1.2 mmol) and a catalytic amount of pyridine (2 drops). Stir at room temperature for 30 minutes.

-

Cycloaddition Reaction: To the solution containing the generated nitrile oxide, add o-methoxy-β-nitrostyrene (1 mmol). Add triethylamine (1.5 mmol) dropwise at 0 °C.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup and Purification: Quench the reaction with water and extract with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to afford the 3,5-disubstituted isoxazoline.

| Entry | Aldoxime Precursor | Product Structure | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldoxime | 3-(4-Chlorophenyl)-5-(2-methoxyphenyl)-4-nitroisoxazoline | 70-85 (Estimated) | [4] |

| 2 | Benzaldehyde Oxime | 5-(2-Methoxyphenyl)-4-nitro-3-phenylisoxazoline | 75-90 (Estimated) | [4] |

Visualization of Reaction Pathways and Biological Relevance

Reductive Cyclization Mechanism

The following diagram illustrates the key steps in the formation of the indole ring from o-methoxy-β-nitrostyrene.

Caption: Key mechanistic steps in the reductive cyclization to 7-methoxyindole.

Biological Signaling Pathway